molecular formula C23H20N2O2S B11304257 7-methyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

7-methyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

Cat. No.: B11304257
M. Wt: 388.5 g/mol
InChI Key: ACEGODAIZPTJIS-UHFFFAOYSA-N
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Description

7-METHYL-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that features a benzoxepine core, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxepine core, the thiazole ring, and the final coupling to form the carboxamide. One common synthetic route involves:

    Formation of the Benzoxepine Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a substituted phenol with an appropriate leaving group.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling Reaction: The final step involves coupling the benzoxepine core with the thiazole ring through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzoxepine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction reactions.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoxepine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving thiazole and benzoxepine derivatives.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-METHYL-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the benzoxepine core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine.

    Benzoxepine Derivatives: Compounds like benzoxepin, dibenzoxepin, and benzoxepinone.

Uniqueness

7-METHYL-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is unique due to the combination of the benzoxepine core and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for drug discovery and development.

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

7-methyl-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C23H20N2O2S/c1-15-3-6-17(7-4-15)12-20-14-24-23(28-20)25-22(26)18-9-10-27-21-8-5-16(2)11-19(21)13-18/h3-11,13-14H,12H2,1-2H3,(H,24,25,26)

InChI Key

ACEGODAIZPTJIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=CC(=C4)C)OC=C3

Origin of Product

United States

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